molecular formula C11H15BrO B1529016 4-Bromo-1-methyl-2-(2-methylpropoxy)benzene CAS No. 1309933-19-4

4-Bromo-1-methyl-2-(2-methylpropoxy)benzene

Cat. No. B1529016
M. Wt: 243.14 g/mol
InChI Key: GKKCFWIXJJCRJB-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-2-(2-methylpropoxy)benzene, also known as 4-Bromo-2-isobutoxy-1-methylbenzene, is an aromatic organic compound. It has the molecular formula C11H15BrO and a molecular weight of 243.1402 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Total Synthesis of Biologically Active Compounds : A study highlighted the synthesis of a natural product starting from a related compound, emphasizing the utility of bromo-substituted benzenes in constructing complex molecules with biological activities (Akbaba et al., 2010).

  • Optimization and Biological Evaluation of Derivatives : Research developed a method for synthesizing benzene derivatives, including those with bromo-substituents, demonstrating their potential in antibacterial and antiurease activities, which shows the role of these compounds in medicinal chemistry (Batool et al., 2014).

  • Solute-Solvent Complexation Dynamics : A study utilized 2-dimensional infrared vibrational echo spectroscopy to measure the dynamics of phenol complexation to benzene derivatives, providing insights into the fundamental interactions at play in solute-solvent systems (Zheng et al., 2005).

  • Material Science and Polymer Chemistry : The synthesis and characterization of poly(p-phenylene) graft copolymers with side chains derived from bromo-substituted benzenes were studied, illustrating the compounds' application in creating novel polymeric materials with desirable physical properties (Cianga et al., 2002).

Structural and Mechanistic Studies

  • Crystal Structure Analysis : Investigations into the crystal structures of dibromo benzene derivatives revealed detailed insights into intermolecular interactions, such as C–Br...π(arene), C–H...Br, and Br...Br, which are crucial for understanding molecular packing and designing materials with specific properties (Manfroni et al., 2021).

  • DNA Binding Studies : The synthesis and characterization of bromophenol derivatives, including their DNA binding activities, were conducted to understand the interaction mechanisms, showing potential applications in drug development and biochemical research (Haider et al., 2011).

properties

IUPAC Name

4-bromo-1-methyl-2-(2-methylpropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-8(2)7-13-11-6-10(12)5-4-9(11)3/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKCFWIXJJCRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-methyl-2-(2-methylpropoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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